N-(4-hydroxyphenyl)-3-phenylpropanamide

Enzyme Inhibition Herbicide Development Metabolic Disease

Researchers often face batch-to-batch variability in amide-based enzyme inhibitor scaffolds, compromising assay reproducibility. This compound resolves that issue with defined physicochemical properties and validated biological activity. - Documented HPPD inhibition (IC50 90 nM), serving as a reliable reference standard for novel inhibitor discovery. - Proven in crystallographic fragment screening against human norovirus 3C-like protease; high aqueous solubility ensures robust biochemical assay performance at elevated concentrations. - Consistent melting point (151-153 °C) and molecular weight (241.29 g/mol) verified lot-to-lot, reducing procurement requalification time.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
Cat. No. B1363425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxyphenyl)-3-phenylpropanamide
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)O
InChIInChI=1S/C15H15NO2/c17-14-9-7-13(8-10-14)16-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10,17H,6,11H2,(H,16,18)
InChIKeyOHWHQNCVWRVQFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-hydroxyphenyl)-3-phenylpropanamide: A Versatile Scaffold for Kinase and HDAC Inhibition


N-(4-hydroxyphenyl)-3-phenylpropanamide (C15H15NO2, CAS 152189-77-0) is a synthetic phenylpropanamide derivative characterized by a 4-hydroxyphenyl group linked to a 3-phenylpropanamide backbone, with a molecular weight of 241.29 g/mol . Its structure provides a versatile scaffold for medicinal chemistry, serving as a key intermediate or starting point for the development of enzyme inhibitors, including histone deacetylases (HDACs) and kinases, as well as for exploring structure-activity relationships in anti-inflammatory and anti-aging applications [1]. The compound exhibits a melting point of 151-153 °C and a predicted density of 1.217±0.06 g/cm³ .

Enzyme Inhibitor Design Versatile scaffold for HDAC and kinase inhibitor development
GR Modulator SAR Core building block for dissociated glucocorticoid receptor modulators
Crystallographic Screening High aqueous solubility supports fragment-based crystallography

Irreplaceability of N-(4-hydroxyphenyl)-3-phenylpropanamide


Generic substitution among phenylpropanamide derivatives is not feasible due to the profound impact of subtle structural variations on biological activity. A comparative analysis of N-(4-hydroxyphenyl)-3-phenylpropanamide with its close analogs reveals significant divergence in key physicochemical properties, such as lipophilicity (LogP) and aqueous solubility, which are critical determinants of pharmacokinetic behavior and in vivo efficacy . Furthermore, the specific arrangement of the amide linkage and hydroxyl group dictates unique interaction profiles with target enzymes, such as HPPD and HDACs, and influences critical functional parameters like hydrogen-bonding capacity and metabolic stability [1]. Therefore, the procurement of the specific compound is mandatory for experiments where these defined properties are prerequisites for achieving reproducible and meaningful results.

Property
Target Compound
Analog Risk
Aqueous Solubility
High solubility supports aqueous assays
Close analogs may exhibit orders-of-magnitude lower solubility
Enzyme Interaction Profile
Specific HPPD/HDAC recognition via 4-hydroxy motif
Subtle structural shifts may alter target engagement and selectivity

Head-to-Head Performance: N-(4-hydroxyphenyl)-3-phenylpropanamide vs. Analogs


HPPD Enzyme Inhibition Profile

N-(4-hydroxyphenyl)-3-phenylpropanamide demonstrates quantifiable inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for both herbicide development and the treatment of certain metabolic diseases. The compound achieves a 50% inhibition concentration (IC50) of 90 nM against HPPD from pig liver [1].

HPPD Inhibition
Cross-study comparable
IC50 = 90 nM
Supports HPPD inhibitor screening assays
From pig liver enzyme; cross-study comparison advised
Enzyme Inhibition Herbicide Development Metabolic Disease

SAR Basis for Anti-inflammatory GR Modulators

The core scaffold of N-(4-hydroxyphenyl)-3-phenylpropanamide is the basis for a series of novel glucocorticoid receptor (GR) modulators. SAR studies have shown that derivatives with this 4-hydroxyphenyl propanamide moiety exhibit a desirable functional profile: they retain good agonist activity in GR-mediated transrepression (anti-inflammatory) assays while showing significantly reduced agonist activity in GR-mediated transactivation assays (associated with side effects) [1]. This is in contrast to classical GR agonists like prednisolone, which show high activity in both pathways [1].

GR Functional Profile
Class-level inference
Derivatives retain transrepression, reduce transactivation vs. prednisolone
Class may support dissociated GR modulator design
Single-compound validation required
Drug Discovery Inflammation Glucocorticoid Receptor

Aqueous Solubility Advantage Over Close Analog

N-(4-hydroxyphenyl)-3-phenylpropanamide demonstrates high aqueous solubility, a key advantage for in vitro and in vivo applications. It exhibits a solubility of ≥25.22 mg/mL (100 mM) in water [1]. In contrast, its direct analog, N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide, has a predicted aqueous solubility (LogS) of approximately 0.002 mg/mL, a difference of over four orders of magnitude .

Aqueous Solubility
Data to verify
≥25.22 mg/mL (100 mM) vs analog predicted ~0.002 mg/mL
Reported >10,000× difference
Aqueous assay compatibility; avoids DMSO effects
Target measured; analog computationally estimated
Physicochemical Properties Formulation Bioavailability

Validated Applications of N-(4-hydroxyphenyl)-3-phenylpropanamide


Defined HPPD Inhibitor for Herbicide & Metabolic Disease Research

Ideal for assays requiring a specific level of HPPD enzyme inhibition. Its defined IC50 of 90 nM allows for its use as a reference compound in the discovery and characterization of novel HPPD inhibitors for agricultural or therapeutic purposes [1].

Fragment-Based Drug Discovery & Structural Biology

Suitable for FBDD campaigns targeting proteases, such as the human norovirus 3C-like protease, where it has been used in crystallographic fragment screening [1]. Its high aqueous solubility facilitates use in biochemical and biophysical assays at high concentrations without precipitation [2].

Core Scaffold for Anti-inflammatory GR Modulators

A critical building block for medicinal chemists synthesizing and optimizing dissociated glucocorticoid receptor (GR) agonists. This scaffold has been shown to yield compounds with anti-inflammatory efficacy comparable to prednisolone but with a reduced side effect profile, providing a tangible advantage over traditional steroid-based approaches [1].

Kinase Inhibitor Lead Optimization

A versatile intermediate for structure-activity relationship (SAR) studies focused on enhancing potency and selectivity against kinases like CSK [1]. Its core structure can be systematically modified to probe key interactions and optimize drug-like properties.

Application
Selection Property
Validation Focus
HPPD inhibitor screening studies
HPPD inhibition profile
IC50 benchmarking with reference inhibitor
Crystallographic fragment screening
High aqueous solubility
Co-crystallization without precipitation
GR modulator SAR studies
Functional selectivity scaffold
Transrepression vs transactivation assays
Kinase inhibitor optimization
Core scaffold for systematic SAR
Kinase potency and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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